molecular formula C11H16N2O B569485 3-(2-Methylmorpholino)aniline CAS No. 1152587-85-3

3-(2-Methylmorpholino)aniline

Cat. No.: B569485
CAS No.: 1152587-85-3
M. Wt: 192.262
InChI Key: JPNMHWRXMBSIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylmorpholino)aniline typically involves the reaction of 3-nitroaniline with 2-methylmorpholine under specific conditions. The nitro group is reduced to an amine group, resulting in the formation of this compound. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylmorpholino)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-Methylmorpholino)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(2-Methylmorpholino)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,6-Dimethylmorpholino)aniline
  • 3-(2-Ethylmorpholino)aniline
  • 3-(2-Phenylmorpholino)aniline

Uniqueness

3-(2-Methylmorpholino)aniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and the development of specialized materials.

Properties

CAS No.

1152587-85-3

Molecular Formula

C11H16N2O

Molecular Weight

192.262

IUPAC Name

3-(2-methylmorpholin-4-yl)aniline

InChI

InChI=1S/C11H16N2O/c1-9-8-13(5-6-14-9)11-4-2-3-10(12)7-11/h2-4,7,9H,5-6,8,12H2,1H3

InChI Key

JPNMHWRXMBSIOS-UHFFFAOYSA-N

SMILES

CC1CN(CCO1)C2=CC(=CC=C2)N

Synonyms

3-(2-Methyl-4-morpholinyl)-benzenamine;  3-(2-Methylmorpholin-4-yl)aniline

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.